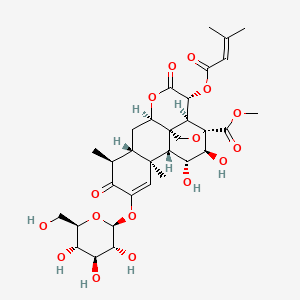

Bruceoside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bruceoside A is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant known for its medicinal properties. This compound has garnered significant attention due to its potent antileukemic and anticancer activities . This compound is part of a larger family of quassinoids, which are known for their bitter taste and diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bruceoside A involves several steps, starting from the extraction of Brucea javanica seeds. The seeds are subjected to solvent extraction, typically using methanol or ethanol, followed by chromatographic separation to isolate this compound . The compound can also be synthesized through chemical transformations involving glycosylation reactions, where a sugar moiety is attached to the quassinoid core .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Brucea javanica seeds. The process involves large-scale solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC). The yield and purity of this compound can be optimized by adjusting the extraction conditions and purification parameters .

Analyse Des Réactions Chimiques

Types of Reactions: Bruceoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationships .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, resulting in reduced quassinoid derivatives.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

Bruceoside A exhibits potent anticancer effects primarily through its transformation into brusatol, a more active metabolite. In vivo studies indicate that this compound can inhibit various cancer cell lines by disrupting nucleic acid synthesis and modulating signaling pathways associated with cell proliferation and apoptosis. For instance, it has been shown to inhibit RNA and protein synthesis in P-388 lymphocytic leukemia cells, correlating with its antineoplastic activity .

Key Findings

- Pharmacokinetics : Studies demonstrate that this compound is metabolized into brusatol in vivo, which enhances its anticancer efficacy .

- Cell Line Studies : In vitro experiments have shown that this compound significantly inhibits the growth of several cancer cell lines, including those associated with leukemia and solid tumors .

| Study Type | Cancer Type | Effect Observed | Reference |

|---|---|---|---|

| In vivo | P-388 Leukemia | Inhibition of RNA and protein synthesis | |

| In vitro | Various cell lines | Growth inhibition |

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various pathogens. Its potential as an antimicrobial agent is particularly relevant in the context of rising antibiotic resistance.

Research Highlights

- Antibacterial Effects : Studies indicate that this compound possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Synergistic Effects : When combined with other antimicrobial agents, this compound has shown enhanced efficacy, suggesting its potential role in combination therapies for infectious diseases .

| Pathogen | Activity | Mechanism | Reference |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | Cell wall synthesis disruption | |

| Escherichia coli | Antibacterial | Metabolic pathway interference |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which may contribute to its therapeutic applications in inflammatory diseases.

Mechanism and Efficacy

- The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. This suggests a potential application in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

- Clinical studies indicate that co-administration with other anti-inflammatory agents may enhance therapeutic outcomes for patients suffering from chronic inflammatory conditions .

| Condition | Effect Observed | Reference |

|---|---|---|

| Rheumatoid arthritis | Reduced inflammation | |

| Inflammatory bowel disease | Cytokine inhibition |

Case Studies

- Pharmacokinetic Study : A pharmacokinetic study highlighted how this compound is metabolized into brusatol, showcasing its potential as an anticancer agent through enhanced bioavailability and efficacy against tumor cells .

- Combination Therapy Research : Research involving the combination of this compound with standard antibiotics demonstrated improved outcomes in treating resistant bacterial infections, emphasizing its role as an adjunctive therapy in antimicrobial treatment regimens .

Mécanisme D'action

Bruceoside A is part of the quassinoid family, which includes compounds such as brusatol, bruceine B, and bruceine D . Compared to these similar compounds, this compound is unique due to its specific glycoside structure, which contributes to its potent biological activity. While brusatol and bruceine B also exhibit anticancer properties, this compound’s glycoside moiety enhances its solubility and bioavailability, making it a more effective therapeutic agent .

Comparaison Avec Des Composés Similaires

- Brusatol

- Bruceine B

- Bruceine D

- Yadanziolide A

- Bruceine E

- Yadanzioside G

- Yadanzioside B

Bruceoside A stands out among these compounds due to its unique structure and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Propriétés

Numéro CAS |

63306-30-9 |

|---|---|

Formule moléculaire |

C32H42O16 |

Poids moléculaire |

682.7 g/mol |

Nom IUPAC |

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate |

InChI |

InChI=1S/C32H42O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h6,8,12-13,15-16,19-26,28,33,36-40H,7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32?/m0/s1 |

Clé InChI |

AKSGLPBROCFVSE-JIJKBWMESA-N |

SMILES |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC |

SMILES isomérique |

C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC |

SMILES canonique |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC |

Synonymes |

bruceoside A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.